N-(2-(Pyridin-4-yl)ethyl)isonicotinamide
Overview
Description
N-(2-(Pyridin-4-yl)ethyl)isonicotinamide: is an organic compound with the molecular formula C13H13N3O and a molecular weight of 227.26 g/mol . It is a derivative of pyridine, featuring an amide linkage between a pyridine ring and an ethyl group. This compound is typically a solid powder at room temperature and is known for its solubility in common organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for preparing N-(2-(Pyridin-4-yl)ethyl)isonicotinamide involves the reaction between pyridine acid and pyridine amine under suitable reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactors and continuous flow processes to optimize production efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality .
Chemical Reactions Analysis
Types of Reactions: N-(2-(Pyridin-4-yl)ethyl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: N-(2-(Pyridin-4-yl)ethyl)isonicotinamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various pyridine derivatives .
Biology: In biological research, this compound is utilized as a ligand in the study of enzyme interactions and receptor binding. It helps in understanding the molecular mechanisms of various biological processes .
Medicine: Its derivatives are being explored for their therapeutic properties .
Industry: In the industrial sector, this compound is used as a catalyst in chemical reactions, enhancing the efficiency and selectivity of various processes .
Mechanism of Action
The mechanism of action of N-(2-(Pyridin-4-yl)ethyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways . This interaction can lead to changes in cellular processes, such as gene expression, protein synthesis, and metabolic pathways .
Comparison with Similar Compounds
N-(2-Hydroxyethyl)isonicotinamide nitric ester: This compound has a similar structure but includes a nitric ester group, which imparts different chemical properties and biological activities.
4-Methyl-N-pyridin-4-yl-benzamide: Another related compound with a benzamide group, used in various chemical and biological studies.
Uniqueness: N-(2-(Pyridin-4-yl)ethyl)isonicotinamide is unique due to its specific amide linkage and the presence of both pyridine and ethyl groups. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
IUPAC Name |
N-(2-pyridin-4-ylethyl)pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13(12-4-8-15-9-5-12)16-10-3-11-1-6-14-7-2-11/h1-2,4-9H,3,10H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAGNJVYIBZABD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCNC(=O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855827 | |
Record name | N-[2-(Pyridin-4-yl)ethyl]pyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681161-17-1 | |
Record name | N-[2-(Pyridin-4-yl)ethyl]pyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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